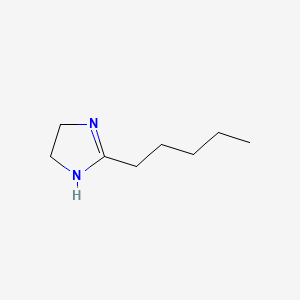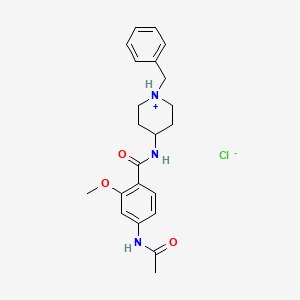![molecular formula C10H10O4S2 B13774824 1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide CAS No. 63458-33-3](/img/structure/B13774824.png)
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide is a heterocyclic compound with a unique structure that includes sulfur and oxygen atoms
Vorbereitungsmethoden
The synthesis of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves several steps. One common method includes the reaction of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines with activated alkynes. This domino reaction yields the corresponding tetrahydrothieno[2,3-d]azocines . The reaction conditions typically involve the use of electron-deficient alkynes and various solvents, with yields ranging from 12% to 95% .
Analyse Chemischer Reaktionen
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different thiol derivatives.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the benzothiole ring.
Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and various alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3,6,8-tetrahydrothieno3,4-gbenzothiole 2,2,7,7-tetraoxide can be compared with other similar compounds, such as:
1,3,6,8-Tetraoxa-2,7-dithiaspiro[4.4]nonane, 2,2,7,7-tetraoxide: This compound has a similar structure but includes oxygen atoms instead of sulfur.
4,7,8,9-Tetrahydrothieno[2,3-d]azocines: These compounds are synthesized using similar methods and have comparable chemical properties.
The uniqueness of 1,3,6,8-tetrahydrothieno3,4-g
Eigenschaften
CAS-Nummer |
63458-33-3 |
|---|---|
Molekularformel |
C10H10O4S2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide |
InChI |
InChI=1S/C10H10O4S2/c11-15(12)3-7-1-2-8-4-16(13,14)6-10(8)9(7)5-15/h1-2H,3-6H2 |
InChI-Schlüssel |
NWHOJMSFZJENKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CS1(=O)=O)C3=C(CS(=O)(=O)C3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



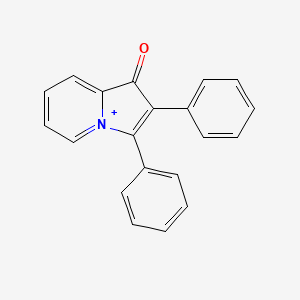
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
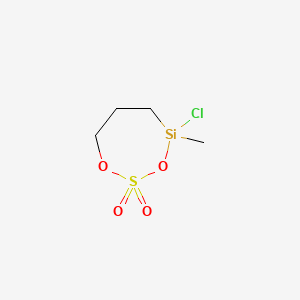
![(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile](/img/structure/B13774772.png)
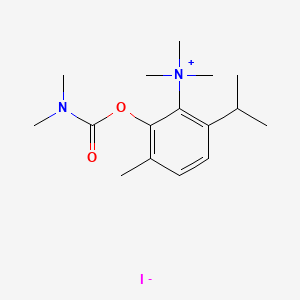
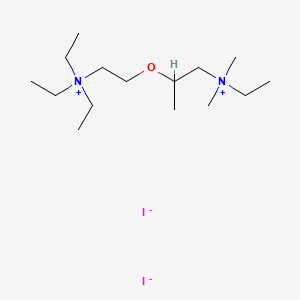

![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
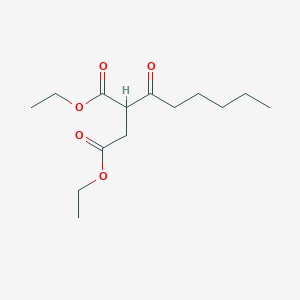
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
